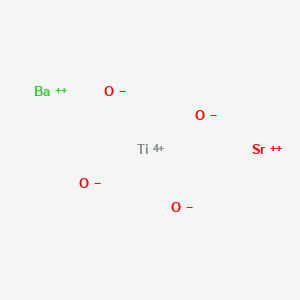![molecular formula C18H11NO4 B3046490 1,8-dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione CAS No. 124903-84-0](/img/structure/B3046490.png)
1,8-dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione
Übersicht
Beschreibung
1,8-Dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione is a derivative of benzo[b]phenanthridine. This compound is known for its potential therapeutic applications, particularly in the treatment of neoplastic diseases. Its structure consists of a benzo[b]phenanthridine core with hydroxyl and methyl groups at specific positions, contributing to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,8-Dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione can be synthesized through a microbiological process involving the culturing of specific strains of microorganisms such as Streptomyces viridochromogenes. The process involves the following steps :
- Culturing the microorganism in a suitable nutrient medium.
- Isolating the compound from the culture broth.
- Converting the resultant compound into its desired form, if necessary, by treatment with an acid or an acid ion exchanger.
Industrial Production Methods
The industrial production of this compound follows similar microbiological processes but on a larger scale. The use of bioreactors and optimized fermentation conditions ensures higher yields and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1,8-Dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antineoplastic agent, particularly in the treatment of tumors.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 1,8-dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione involves its interaction with cellular targets, leading to the inhibition of cell proliferation. The compound exerts its effects by interfering with DNA synthesis and inducing apoptosis in cancer cells. The molecular pathways involved include the activation of caspases and the modulation of cell cycle regulatory proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,8-Dihydroxy-3-methylbenzo[c]phenanthridine-7,12-dione
- 1,8-Dihydroxy-3-methylbenzo[a]phenanthridine-7,12-dione
- 1,8-Dihydroxy-3-methylbenzo[d]phenanthridine-7,12-dione
Uniqueness
1,8-Dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione is unique due to its specific substitution pattern on the benzo[b]phenanthridine core. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and therapeutic applications .
Eigenschaften
IUPAC Name |
1,8-dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO4/c1-8-5-9-7-19-16-15(13(9)12(21)6-8)17(22)10-3-2-4-11(20)14(10)18(16)23/h2-7,20-21H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPGXNABNFYQMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN=C3C(=C2C(=C1)O)C(=O)C4=C(C3=O)C(=CC=C4)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332131 | |
| Record name | Benzo[b]phenanthridine-7,12-dione, 1,8-dihydroxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124903-84-0 | |
| Record name | Benzo[b]phenanthridine-7,12-dione, 1,8-dihydroxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B3046410.png)


![5-Thiazolecarboxamide, 4-ethyl-N-[[4-(methylthio)phenyl]methyl]-2-(1H-pyrrol-1-yl)-](/img/structure/B3046416.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3046419.png)




![2-hydroxy-5-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B3046426.png)

